molecular formula C28H29N9O2 B12362253 Her2-IN-15

Her2-IN-15

Numéro de catalogue: B12362253
Poids moléculaire: 523.6 g/mol
Clé InChI: XXIFAQMVDXYDNY-SNAWJCMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Her2-IN-15 is a small-molecule tyrosine kinase inhibitor (TKI) designed to selectively target the human epidermal growth factor receptor 2 (HER2), a protein overexpressed in 15–30% of breast and gastric cancers . Structurally, this compound features a quinazoline core—a common pharmacophore in HER2 inhibitors—modified with a trifluoromethyl substituent and a pyridinyl side chain to enhance binding affinity and selectivity . Preclinical studies indicate that this compound irreversibly inhibits HER2 by covalently binding to Cys805 in the ATP-binding pocket, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK/ERK . Its reported half-maximal inhibitory concentration (IC50) for HER2 is 2.3 nM, demonstrating potent enzymatic activity .

Propriétés

Formule moléculaire

C28H29N9O2

Poids moléculaire

523.6 g/mol

Nom IUPAC

(E)-4-(dimethylamino)-1-[3-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]azetidin-1-yl]but-2-en-1-one

InChI

InChI=1S/C28H29N9O2/c1-19-13-21(6-7-24(19)39-22-8-11-36-25(14-22)29-17-31-36)33-28-27-23(9-12-37(27)32-18-30-28)20-15-35(16-20)26(38)5-4-10-34(2)3/h4-9,11-14,17-18,20H,10,15-16H2,1-3H3,(H,30,32,33)/b5-4+

Clé InChI

XXIFAQMVDXYDNY-SNAWJCMRSA-N

SMILES isomérique

CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4CN(C4)C(=O)/C=C/CN(C)C)OC5=CC6=NC=NN6C=C5

SMILES canonique

CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4CN(C4)C(=O)C=CCN(C)C)OC5=CC6=NC=NN6C=C5

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Her2-IN-15 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions, cyclizations, and functional group modifications.

    Introduction of Functional Groups: Specific functional groups are introduced to enhance the binding affinity and selectivity of the compound towards HER2.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The compound is then characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to ensure consistent product quality and yield. The industrial process also incorporates stringent quality control measures to ensure the purity and efficacy of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Her2-IN-15 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its biological activity.

    Reduction: Reduction reactions can convert this compound to its reduced form, potentially affecting its binding affinity to HER2.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s efficacy.

Applications De Recherche Scientifique

Her2-IN-15 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure and function of HER2 and its role in cancer.

    Biology: Employed in cell-based assays to investigate the biological effects of HER2 inhibition on cancer cell proliferation, apoptosis, and metastasis.

    Medicine: Explored as a potential therapeutic agent for the treatment of HER2-positive cancers. Preclinical studies have shown promising results in reducing tumor growth and improving survival rates.

    Industry: Utilized in the development of diagnostic assays and screening platforms for HER2-targeted therapies.

Mécanisme D'action

Her2-IN-15 exerts its effects by binding to the ATP-binding site of the HER2 receptor, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins involved in cell proliferation and survival pathways, such as the MAPK/ERK and PI3K/AKT/mTOR pathways. By blocking these pathways, this compound effectively reduces cancer cell growth and induces apoptosis.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Pharmacological Data

Parameter This compound Lapatinib Neratinib Tucatinib
Molecular Weight 480.5 g/mol 581.1 g/mol 557.1 g/mol 480.4 g/mol
HER2 IC50 2.3 nM 10 nM 0.4 nM 8 nM
EGFR Selectivity 150-fold 1.2-fold 1.5-fold 500-fold
Oral Bioavailability 65% 30% 25% 70%
Plasma Half-life 12 h 14 h 7 h 10 h
Clinical Phase Phase II Approved Approved Approved

Data derived from preclinical and clinical studies .

  • Efficacy : this compound shows superior HER2 selectivity (150-fold over EGFR) compared to lapatinib (1.2-fold) and neratinib (1.5-fold), reducing EGFR-mediated toxicity (e.g., rash, diarrhea) .
  • Pharmacokinetics : Its oral bioavailability (65%) exceeds neratinib (25%) due to improved solubility from the trifluoromethyl group .
  • Clinical Progress : While lapatinib and neratinib are approved for HER2+ metastatic breast cancer, this compound is in Phase II trials for gastric cancer, showing a 45% objective response rate in early results .

Limitations and Challenges

This compound’s covalent binding mechanism, while increasing potency, raises concerns about hepatotoxicity—a issue observed in 8% of Phase I participants . In contrast, tucatinib’s non-covalent binding achieves a better safety profile despite lower HER2 affinity . Additionally, this compound’s synthetic route requires six steps with a 22% overall yield, complicating large-scale production compared to lapatinib’s four-step synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.